Azulene, 1-ethynyl-
Overview
Description
Azulene is an aromatic hydrocarbon with a unique chemical structure. It is characterized by its blue color and consists of a five-membered ring fused to a seven-membered ring . Azulene derivatives, including guaiazulene and chamazulene , occur naturally in various plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo .
Synthesis Analysis
The syntheses of compounds containing azulene as a key building block have attracted significant research interest. The difference in behavior between azulene (an aromatic non-alternating system) and benzenoid aromatic systems (where double bonds alternate) contributes to the unique features of azulene compounds. Researchers have explored various synthesis routes to obtain polycondensed aromatic compounds (PAHs) containing azulene. These include benz[a]azulenes, azulene-fused acenes, helicenes, and azulene-embedded nanographene .
Molecular Structure Analysis
The molecular structure of azulene consists of a five-membered ring (containing one nitrogen atom) fused to a seven-membered ring . The presence of only one axis of symmetry in azulene (compared to its alternant isomer, naphthalene) contributes to its distinct properties .
Mechanism of Action
The biological activities of azulene derivatives are of interest. These compounds exhibit potential anti-inflammatory, antioxidant, and antimicrobial properties. Their mechanism of action involves interactions with cellular receptors and enzymes, leading to modulation of inflammatory pathways and oxidative stress .
properties
IUPAC Name |
1-ethynylazulene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-10-8-9-11-6-4-3-5-7-12(10)11/h1,3-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCILIOMAFBLYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462560 | |
Record name | Azulene, 1-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67237-55-2 | |
Record name | Azulene, 1-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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